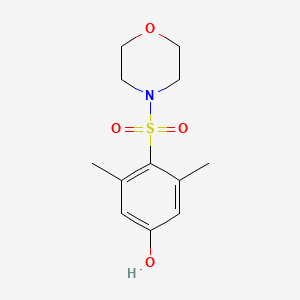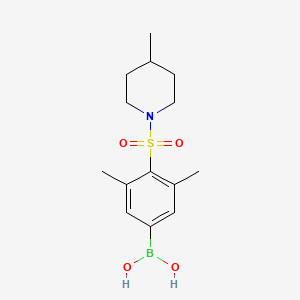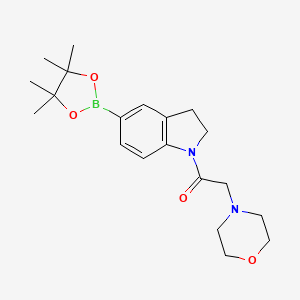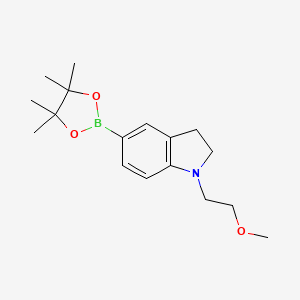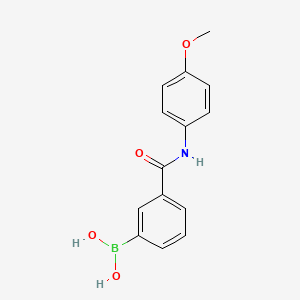![molecular formula C11H13N3O B1458675 6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one CAS No. 1708268-38-5](/img/structure/B1458675.png)
6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one
Descripción general
Descripción
6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one (THTBA) is a heterocyclic compound that is widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. THTBA is a derivative of azulene, a naturally occurring bicyclic sesquiterpene. It is a synthetic compound with a number of interesting properties, such as its ability to form strong hydrogen bonds, its high solubility in a variety of solvents, and its low toxicity. THTBA has been studied for its potential applications in the pharmaceutical industry, as well as for its potential use in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and redox behavior of azulene derivatives, including compounds related to "6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one," have been extensively studied. One research discusses the preparation and electrochemical analysis of mono-, bis-, and tris[1,1,4,4,-tetracyano-2-(1-azulenyl)-3-butadienyl] chromophores binding with benzene and thiophene cores, revealing multistep electrochemical reduction properties and significant color changes under electrochemical reduction conditions (Shoji et al., 2008).
Another study focuses on the synthesis of a novel heterocyclic ring system, including derivatives of "2-thia-3,5,6,7,9-pentaazabenz[cd]azulenes," representing a new approach in the creation of heterocyclic frameworks with potential for diverse chemical applications (Tumkevičius et al., 2002).
Anticonvulsant Activity
- Research into the anticonvulsant activity of derivatives related to "6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one" has been conducted, with studies designing and synthesizing novel derivatives and evaluating their anticonvulsant effects through tests like the maximal electroshock (MES) test. These studies provide insights into the structure-activity relationships and potential therapeutic applications of these compounds (Piao et al., 2012).
Anticancer Properties
- A series of derivatives of "6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one" were synthesized and evaluated for their anticancer properties. The study aimed at synthesizing substances with potentially antitumor properties and studying their effect on a wide range of cancer types. This research highlights the importance of structural modifications for enhancing anticancer effects, demonstrating that certain derivatives exhibit high anticancer efficacy across various cancer cell lines, including leukemia, lung cancer, melanoma, and breast cancer (Demchenko et al., 2018).
Propiedades
IUPAC Name |
4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,5,8-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-10-8-4-2-1-3-5-9(8)13-14(10)7-6-12-11/h6-7H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCXQVSFFWCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=O)NC=CN3N=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)

